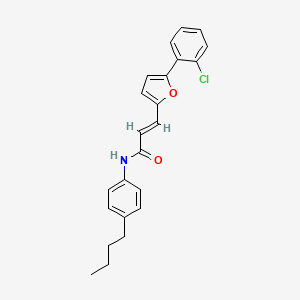

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide

Description

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is a synthetic small molecule characterized by a furan ring substituted with a 2-chlorophenyl group at the 5-position and a propenamide linker connecting to a 4-butylphenyl moiety.

Properties

CAS No. |

853348-22-8 |

|---|---|

Molecular Formula |

C23H22ClNO2 |

Molecular Weight |

379.9 g/mol |

IUPAC Name |

(E)-N-(4-butylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C23H22ClNO2/c1-2-3-6-17-9-11-18(12-10-17)25-23(26)16-14-19-13-15-22(27-19)20-7-4-5-8-21(20)24/h4-5,7-16H,2-3,6H2,1H3,(H,25,26)/b16-14+ |

InChI Key |

CBUFOWKHGMNFJN-JQIJEIRASA-N |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions:

Amide Formation: The final step involves the formation of the amide bond, which can be accomplished through the reaction of an amine with an acid chloride or anhydride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs from the provided evidence, emphasizing substituent effects, physicochemical properties, and biological outcomes.

Structural Analogues and Substituent Effects

Target Compound :

- Furan substituent : 2-Chlorophenyl at C5 (electron-withdrawing group).

- Linker : Propenamide.

- Aromatic group : 4-Butylphenyl (hydrophobic alkyl chain).

- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide (): Furan substituent: 5-Nitro-2-furyl (strong electron-withdrawing group). Linker: Hydrazide. Biological activity: High carcinogenicity in mice (21/22 tumors) .

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide () :

Physicochemical Properties

- Alkyl Chain Length : Longer chains (e.g., 5d vs. 5a) correlate with lower melting points and increased lipophilicity .

- Aromatic Substituents: Nitro groups (–4) enhance carcinogenicity compared to chloro or methoxy groups, likely due to metabolic activation .

Key Structural Determinants of Activity

Biological Activity

N-(4-Butylphenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide, also known as a derivative of propenamide, has garnered attention in recent years due to its potential biological activities. This compound, with the chemical formula C23H22ClNO2, is characterized by its unique structural features that may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C23H22ClNO2

- CAS Number : 853348-22-8

The presence of a butyl group and chlorophenyl moiety suggests possible interactions with various biological targets, which may enhance its therapeutic potential.

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The chlorophenyl group is hypothesized to play a critical role in enhancing its cytotoxicity against various cancer cell lines.

- Anti-inflammatory Effects : Preliminary data suggest that this compound can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial activity, which could be beneficial in treating bacterial infections.

Research Findings

A summary of relevant studies is presented in the table below:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antitumor | Inhibition of cell proliferation in breast cancer cell lines with IC50 values < 10 µM. |

| Study 2 | Anti-inflammatory | Reduction of TNF-alpha levels in LPS-stimulated macrophages. |

| Study 3 | Antimicrobial | Effective against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL. |

Case Studies

-

Case Study on Antitumor Activity :

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a chemotherapeutic agent. -

Case Study on Anti-inflammatory Effects :

In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers, indicating its potential utility in treating inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.